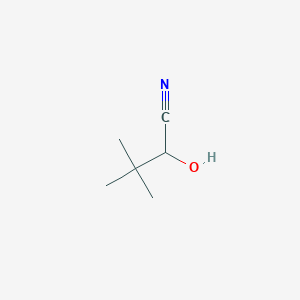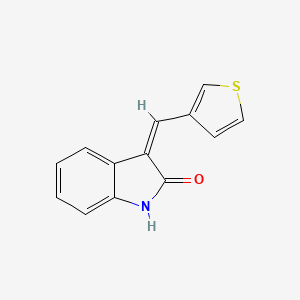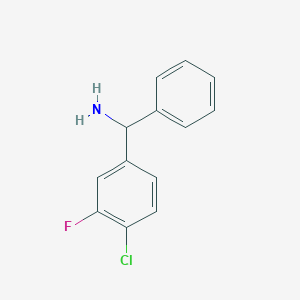![molecular formula C17H18N4O4S2 B2432533 (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanon CAS No. 946205-50-1](/img/structure/B2432533.png)
(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Verbindungen, die den Thiazol-Ring enthalten, der Teil der Benzothiazol-Struktur in der gegebenen Verbindung ist, haben eine antioxidative Aktivität gezeigt . Sie können schädliche freie Radikale im Körper neutralisieren, was möglicherweise oxidativen Stress reduziert und verschiedene Gesundheitsprobleme verhindert.
Analgetische und entzündungshemmende Aktivität
Thiazol-Derivate sollen analgetische und entzündungshemmende Eigenschaften besitzen . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente eingesetzt werden könnte.
Antimikrobielle und antifungale Aktivität
Thiazolhaltige Verbindungen haben antimikrobielle und antifungale Aktivitäten gezeigt . Dies weist auf mögliche Anwendungen bei der Behandlung verschiedener bakterieller und Pilzinfektionen hin.
Antivirale Aktivität
Verbindungen, die den Indol-Ring enthalten, der strukturell dem Isoxazol-Ring in der gegebenen Verbindung ähnelt, haben eine antivirale Aktivität gezeigt . Dies deutet auf mögliche Anwendungen in der Entwicklung von antiviralen Medikamenten hin.
Neuroprotektive Aktivität
Thiazol-Derivate haben neuroprotektive Wirkungen gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung neurodegenerativer Erkrankungen hin.
Antitumor- und zytotoxische Aktivität
Thiazol-Derivate haben auch Antitumor- und zytotoxische Aktivitäten gezeigt . Dies weist auf mögliche Anwendungen in der Krebstherapie hin.
Wirkmechanismus
Target of action
Isoxazoles and benzothiazoles have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of isoxazoles and benzothiazoles can vary depending on the specific compound and its targets. For example, some isoxazoles and benzothiazoles can inhibit the growth of bacteria or fungi, while others can inhibit the replication of viruses .
Biochemical pathways
Isoxazoles and benzothiazoles can affect various biochemical pathways depending on their targets. For example, they can interfere with the synthesis of essential components of bacteria or fungi, or they can inhibit the replication of viruses .
Pharmacokinetics
The ADME properties of isoxazoles and benzothiazoles can vary depending on the specific compound. Some of these compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The result of the action of isoxazoles and benzothiazoles can include the inhibition of the growth of bacteria or fungi, the inhibition of the replication of viruses, or the reduction of inflammation or pain .
Action environment
The action, efficacy, and stability of isoxazoles and benzothiazoles can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Eigenschaften
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11-9-14(25-19-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(27(2,23)24)10-15(13)26-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJDCSOMQVMKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B2432450.png)



![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2432455.png)



![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2432461.png)
![2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2432463.png)
![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2432464.png)



